N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine
Overview
Description
N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. These compounds are characterized by the presence of a cyclopropane ring attached to an amine group. The compound’s structure includes an aminoethyl group and a propan-2-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with appropriate amines under controlled conditions. One common method includes:
Cyclopropanecarboxylic Acid Derivative: Starting with a cyclopropanecarboxylic acid derivative.
Amine Addition: Reacting with 2-aminoethylamine and isopropylamine.
Catalysts and Solvents: Using catalysts such as palladium or platinum and solvents like ethanol or methanol.
Reaction Conditions: Conducting the reaction under reflux conditions for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.
Substitution: Participating in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reflux, ambient temperature, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with similar reactivity.
N-(2-aminoethyl)cyclopropanamine: Lacks the propan-2-yl group.
N-(propan-2-yl)cyclopropanamine: Lacks the aminoethyl group.
Uniqueness
N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine is unique due to the presence of both aminoethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
N'-cyclopropyl-N'-propan-2-ylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10(6-5-9)8-3-4-8/h7-8H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVBKCDWGYTWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224648 | |
Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151793-25-8 | |
Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151793-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Cyclopropyl-N1-(1-methylethyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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